N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide is a synthetic organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of cancer research. The structure of this compound consists of a pyrrolopyridine core linked to a pent-4-enamide moiety through a propyl chain.
Mechanism of Action
Target of Action
The primary targets of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . They play an essential role in various types of tumors .
Mode of Action
This compound interacts with its targets, the FGFRs, by inhibiting their activity . This compound has potent activities against FGFR1, 2, and 3 . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of FGFRs .
Biochemical Pathways
The inhibition of FGFRs by this compound affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .
Pharmacokinetics
It is noted that this compound has a low molecular weight , which is generally beneficial for bioavailability and may influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Action Environment
It is known that the expression of fgfrs can vary under different conditions , which could potentially influence the compound’s action.
Biochemical Analysis
Biochemical Properties
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide has been reported to have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . The FGFR family plays an essential role in various types of tumors, making it an attractive target for cancer therapy .
Cellular Effects
In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with FGFRs. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Preparation Methods
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolopyridine Core: The pyrrolopyridine core can be synthesized through a cyclization reaction involving a pyrrole derivative and a suitable pyridine precursor.
Linking the Propyl Chain: The propyl chain is introduced via a nucleophilic substitution reaction, where a halogenated propyl derivative reacts with the pyrrolopyridine core.
Attachment of the Pent-4-enamide Moiety: The final step involves the coupling of the propyl-substituted pyrrolopyridine with a pent-4-enamide derivative under appropriate reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Chemical Reactions Analysis
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide has shown significant potential in scientific research, particularly in the following areas:
Cancer Research: The compound has been studied for its inhibitory effects on fibroblast growth factor receptors (FGFRs), which play a crucial role in tumor growth and progression.
Biological Studies: The compound’s ability to inhibit cell proliferation and induce apoptosis in cancer cells has been extensively investigated.
Medicinal Chemistry: Due to its unique structure and biological activity, this compound serves as a valuable lead compound for the development of new therapeutic agents targeting various diseases.
Comparison with Similar Compounds
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)pent-4-enamide can be compared with other pyrrolopyridine derivatives, such as:
1H-pyrrolo[2,3-b]pyridine-3-carboxamide: This compound also targets FGFRs but may have different potency and selectivity profiles.
1H-pyrrolo[2,3-b]pyridine-5-carboxamide: Another FGFR inhibitor with a similar core structure but varying functional groups, leading to differences in biological activity and therapeutic potential.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-7-14(19)16-10-5-11-18-12-8-13-6-4-9-17-15(13)18/h2,4,6,8-9,12H,1,3,5,7,10-11H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORGUKPTCUDTMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)NCCCN1C=CC2=C1N=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.